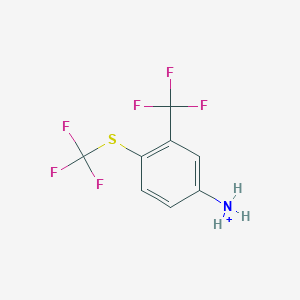
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium is an organofluorine compound characterized by the presence of trifluoromethyl and trifluoromethylsulfanyl groups attached to a phenyl ring. This compound is of significant interest due to its unique chemical properties, including high lipophilicity and strong electron-withdrawing effects, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium typically involves the trifluoromethylation of aromatic compounds. One common method is the radical trifluoromethylation of arenes using trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . Another approach involves the use of trifluoromethylthiolation reagents to introduce the trifluoromethylsulfanyl group onto the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl and trifluoromethylsulfanyl groups. These groups can modulate the reactivity and binding affinity of the compound towards various biological targets, influencing pathways related to cell signaling, enzyme inhibition, and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Trifluoromethyl-phenylammonium: Similar structure but lacks the trifluoromethylsulfanyl group.
4-Trifluoromethylsulfanyl-phenylammonium: Similar structure but lacks the trifluoromethyl group.
3-Trifluoromethyl-phenylammonium: Similar structure but lacks the trifluoromethylsulfanyl group.
Uniqueness
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium is unique due to the presence of both trifluoromethyl and trifluoromethylsulfanyl groups, which confer distinct chemical properties such as enhanced lipophilicity and electron-withdrawing effects. These properties make it particularly valuable in applications requiring high reactivity and stability .
Eigenschaften
Molekularformel |
C8H6F6NS+ |
|---|---|
Molekulargewicht |
262.20 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]azanium |
InChI |
InChI=1S/C8H5F6NS/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H,15H2/p+1 |
InChI-Schlüssel |
KCWKHKUZKSLAGY-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC(=C(C=C1[NH3+])C(F)(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


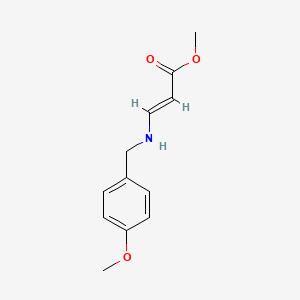
![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)
![Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate](/img/structure/B15225122.png)
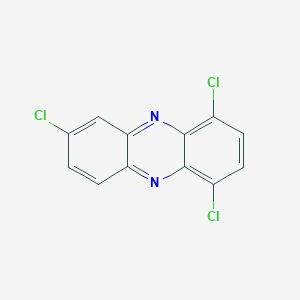
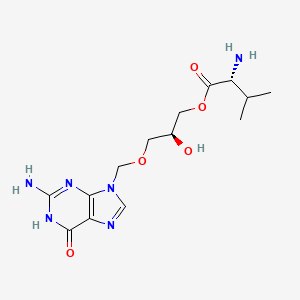
![8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15225155.png)
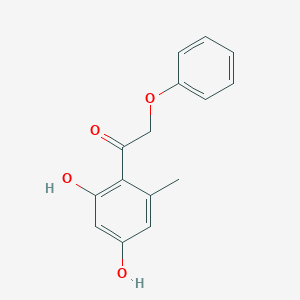
![Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15225165.png)
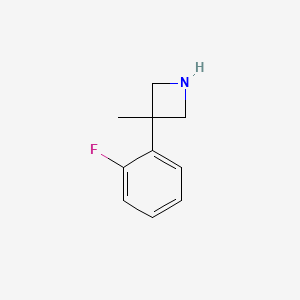
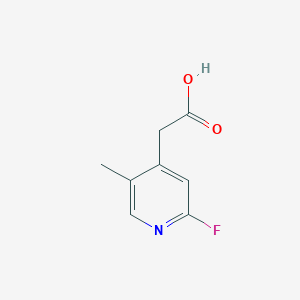
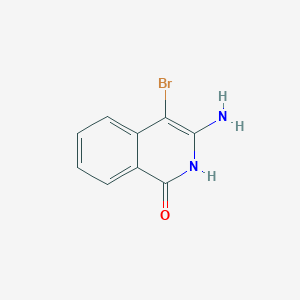
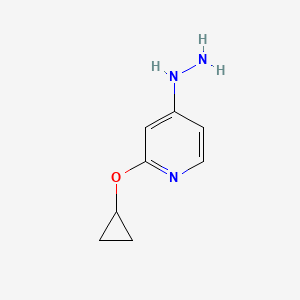
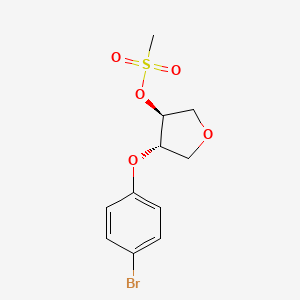
![2-[5-Methyl-2-(thiophen-2-yl)oxazol-4-yl]ethanol](/img/structure/B15225185.png)
